2-Amino-3,5-difluoropyridine (CAS: 732306-31-9) is a highly deactivated, di-fluorinated heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries. Characterized by its extremely low basicity and altered nucleophilic profile, this compound serves as a critical precursor for synthesizing complex kinase inhibitors and metabolically stable active pharmaceutical ingredients. Procurement of this specific building block is driven by the need to introduce precise electrostatic shielding and metabolic blocking at the 3- and 5-positions of the pyridine ring, properties that are essential for optimizing pharmacokinetic profiles and target binding affinities in advanced drug discovery workflows .
Substituting 2-amino-3,5-difluoropyridine with unfluorinated 2-aminopyridine or mono-fluorinated analogs (such as 2-amino-3-fluoropyridine) fundamentally disrupts both synthetic processability and downstream application performance. The dual electron-withdrawing fluorine atoms drastically reduce the electron density on the pyridine nitrogen, dropping the pKa by over 5 units compared to the unfluorinated baseline . This extreme deactivation means that standard amidation, alkylation, or salt-formation protocols designed for typical aminopyridines will fail, necessitating specialized cross-coupling conditions or strong bases. Furthermore, in medicinal chemistry, the exact 3,5-difluoro substitution pattern is required to block specific cytochrome P450 oxidation sites and fit precise steric constraints in kinase hinge-binding pockets, making generic structural analogs completely non-viable for advanced hit-to-lead optimization[1].
The introduction of two fluorine atoms at the 3 and 5 positions exerts a massive inductive electron-withdrawing effect, fundamentally altering the acid-base profile of the molecule. The predicted pKa of 2-amino-3,5-difluoropyridine is approximately 1.67, which is drastically lower than the unfluorinated baseline . This necessitates entirely different handling and purification strategies, as the compound will not readily form stable hydrochloride salts under mild conditions and remains unprotonated at physiological pH.
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | pKa = 1.67 ± 0.49 |
| Comparator Or Baseline | 2-Aminopyridine (pKa ~ 6.86) |
| Quantified Difference | ~5.2 unit reduction in pKa |
| Conditions | Aqueous conditions (predicted/measured) |
Dictates the selection of purification methods, salt-form isolation strategies in process chemistry, and formulation pH compatibility.
Historically, the synthesis of di-fluorinated aminopyridines relied on the hydrazination of highly reactive and unstable polyfluorinated precursors, which poses significant safety and scalability bottlenecks. Modern industrial procurement can now leverage routes utilizing the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide, which bypasses prohibitively toxic intermediates to deliver the target compound in high yield and purity suitable for large-scale production[1].
| Evidence Dimension | Process safety and precursor stability |
| Target Compound Data | Hofmann rearrangement route (stable carboxamide precursor, >95% purity) |
| Comparator Or Baseline | Hydrazination route (requires highly reactive, unstable tetrafluoropyridine precursors) |
| Quantified Difference | Elimination of explosive/toxic polyfluorinated intermediates while maintaining high commercial purity (>95%) |
| Conditions | Industrial scale-up conditions |
Ensures a reliable, scalable supply chain for commercial procurement without the safety premiums associated with hazardous precursor handling.
In the optimization of kinase inhibitors, the fluorination pattern on the aminopyridine hinge binder is exquisitely sensitive and non-interchangeable. For example, in the development of atropisomeric PI3Kβ selective inhibitors, substituting a 3-fluoro-2-aminopyridine motif with 2-amino-3,5-difluoropyridine resulted in a significant loss of potency for that specific scaffold, demonstrating that the 3,5-difluoro pattern drastically alters the steric and electrostatic binding profile[1]. Conversely, other target scaffolds specifically require the 3,5-difluoro pattern, proving that mono- and di-fluorinated analogs cannot be used as generic substitutes.
| Evidence Dimension | Target binding affinity / Potency impact |
| Target Compound Data | 2-Amino-3,5-difluoropyridine (alters binding profile, causing significant potency shifts depending on the specific kinase pocket) |
| Comparator Or Baseline | 2-Amino-3-fluoropyridine (mono-fluorinated analog) |
| Quantified Difference | Non-interchangeable binding affinities; structural substitution directly dictates target selectivity and potency |
| Conditions | In vitro kinase binding assays (e.g., PI3Kβ inhibitor scaffolds) |
Highlights that buyers must procure the exact di-fluorinated isomer required for their specific SAR scaffold, as mono-fluorinated analogs will not yield comparable biological activity.
Due to its distinct electrostatic profile and strict SAR sensitivity, 2-amino-3,5-difluoropyridine is a critical hinge-binding precursor in the development of novel kinase inhibitors. Its specific geometry makes it the correct choice when mono-fluorinated analogs fail to achieve the required target selectivity [1].
The presence of fluorine atoms at the 3 and 5 positions effectively blocks primary sites of cytochrome P450-mediated oxidation. This compound is the required starting material when optimizing the pharmacokinetic profile and extending the half-life of pyridine-containing drug candidates, outperforming unfluorinated baselines [1].
Because of its drastically reduced nucleophilicity (predicted pKa ~1.67), standard amidation techniques are ineffective. This compound is specifically utilized in specialized transition-metal-catalyzed cross-coupling reactions to construct complex architectures that cannot be synthesized via traditional chemistry .
Irritant